molecular formula C9H11FN2O B7478053 1-Ethyl-3-(4-fluorophenyl)urea

1-Ethyl-3-(4-fluorophenyl)urea

Cat. No.: B7478053
M. Wt: 182.19 g/mol
InChI Key: ROHMCKLVYZWWEX-UHFFFAOYSA-N
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Description

1-Ethyl-3-(4-fluorophenyl)urea is a urea derivative characterized by an ethyl group and a 4-fluorophenyl substituent attached to the urea core. Urea compounds are widely studied for their hydrogen-bonding capabilities, dynamic covalent chemistry, and applications in materials science and pharmaceuticals. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, which may enhance the acidity of the urea NH groups and influence intermolecular interactions.

Properties

IUPAC Name

1-ethyl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHMCKLVYZWWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on urea derivatives significantly impact their electronic, steric, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name R1 R2 Molecular Formula Molecular Weight Key Characteristics
1-Ethyl-3-(4-fluorophenyl)urea Ethyl 4-Fluorophenyl C9H11FN2O 182.20 Electron-withdrawing fluorine enhances H-bond acidity.
1-Ethyl-3-(4-methylphenethyl)urea Ethyl 4-Methylphenethyl C12H18N2O 206.29 Bulky aromatic substituent; used in dynamic covalent bonds for self-healing polymers.
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea 4-Ethoxyphenyl 3-Fluorophenyl C15H15FN2O2 274.30 Ethoxy (electron-donating) and fluorine (electron-withdrawing) create mixed electronic effects.
1-(4-Chlorophenyl)-3-(4-sulfamoylphenyl)urea 4-Chlorophenyl 4-Sulfamoylphenyl C13H12ClN3O3S 325.77 Sulfamoyl group increases polarity; potential pharmacological activity.
1-Ethyl-3-(2-hydroxyethyl)urea Ethyl 2-Hydroxyethyl C5H12N2O2 132.16 Aliphatic hydroxyl group enhances hydrophilicity.

Key Observations :

  • Electron Effects : Fluorine (4-fluorophenyl) and chlorine (4-chlorophenyl) are electron-withdrawing, increasing urea NH acidity compared to ethoxy or hydroxyethyl groups. This acidity is critical for dynamic bond formation in self-healing materials .
  • Polarity : Sulfamoyl () and hydroxyethyl () substituents increase water solubility, whereas aromatic groups (e.g., fluorophenyl) enhance lipophilicity.

Physicochemical Properties

  • Lipophilicity : The 4-fluorophenyl group in the target compound likely confers moderate lipophilicity (logP ~1.5–2.5), intermediate between the hydrophilic 1-ethyl-3-(2-hydroxyethyl)urea (logP <0.5) and the highly lipophilic 1-ethyl-3-(4-methylphenethyl)urea (logP ~3.0).
  • Thermal Stability : Aromatic ureas (e.g., fluorophenyl, chlorophenyl) generally exhibit higher thermal stability due to rigid π-conjugated systems compared to aliphatic analogs like .

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